5-Isobutyl-1,2,4-oxadiazol-3-amine
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Overview
Description
5-Isobutyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of amidoximes followed by cyclocondensation . This process can be carried out at room temperature using organic bases such as TBAF in THF . Another method involves the one-pot synthesis from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents like DMSO in the presence of inorganic bases .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles often utilize scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxadiazole ring or other functional groups attached to it.
Substitution: This reaction can replace hydrogen atoms or other substituents on the oxadiazole ring with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
5-Isobutyl-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isobutyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Isobutyl-1,2,4-oxadiazol-3-amine include other 1,2,4-oxadiazoles such as:
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
This compound is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The isobutyl group, in particular, can enhance its lipophilicity and potentially improve its interaction with biological membranes .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H11N3O/c1-4(2)3-5-8-6(7)9-10-5/h4H,3H2,1-2H3,(H2,7,9) |
InChI Key |
HDVYQBCYPCYUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NO1)N |
Origin of Product |
United States |
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